molecular formula C9H8N2O B11921272 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No.: B11921272
M. Wt: 160.17 g/mol
InChI Key: HIBQJDCOAYHSGA-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a methyl group at the 6-position and an aldehyde group at the 3-position of the pyrazole ring makes it a unique and versatile molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the pyrazolopyridine core. Subsequent functionalization steps, including methylation and formylation, yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 6-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid.

    Reduction: 6-Methylpyrazolo[1,5-a]pyridine-3-methanol.

    Substitution: 6-Bromo-6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde.

Scientific Research Applications

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzymatic functions. Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
  • 6-Methylpyrazolo[1,5-a]pyridine-3-methanol
  • 6-Bromo-6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Uniqueness

6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group, which confer distinct reactivity and functionalization potential. This dual functionality allows for diverse chemical transformations and applications in various fields, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-2-3-9-8(6-12)4-10-11(9)5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBQJDCOAYHSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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